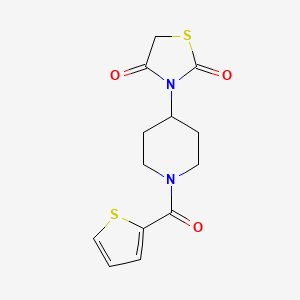![molecular formula C22H17N5O2S2 B2764477 3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 872199-26-3](/img/structure/B2764477.png)
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a quinazoline ring. The specific compound you mentioned seems to have additional functional groups attached to it, including a benzenesulfonyl group and a methylsulfanylphenyl group.
Molecular Structure Analysis
The molecular structure of triazoloquinazolines can be analyzed using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques can help determine the stereochemistry and relative configurations of the synthesized compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazolines often involve nucleophilic addition and cyclization processes . Further functionalization can enrich the molecular diversity of these compounds.Applications De Recherche Scientifique
- Application : Tris[1,2,4]triazolo[1,3,5]triazine (TTT) derivatives, including TTT-PXZ and TTT-DMAC, have been explored as electron acceptors in OLEDs. These star-shaped emitters exhibit thermally activated delayed fluorescence (TADF) properties and aggregation-induced emission enhancement (AIEE). TTT-PXZ-based green emitters achieved an external quantum efficiency (EQE) of up to 6.2% in solution-processed OLEDs .
- Application : The compound’s unique structure may impact the temperature conditions for photocatalytic hydrogen production. Further research could explore its potential as a photocatalyst for sustainable hydrogen generation .
- Application : Although not directly studied for this compound, related heterocyclic systems have been evaluated for antiproliferative activities against human cancer cell lines. Investigating its effects on cell proliferation could be worthwhile .
- Application : TTT-based star-shaped emitters may find use in solution-processed OLEDs, contributing to low-cost, large-area displays. Their rigid structure and reduced intermolecular interactions enhance solid-state emission and film-forming ability .
Organic Light Emitting Diodes (OLEDs)
Photocatalysis for Hydrogen Production
Antiproliferative Activities
Materials Science and Organic Electronics
Mécanisme D'action
Orientations Futures
The study of triazoloquinazolines and similar compounds is a promising area of research, particularly in the field of medicinal chemistry. Future research could focus on exploring the biological activities of these compounds, optimizing their synthesis processes, and investigating their potential applications in the treatment of various diseases .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S2/c1-30-16-9-7-8-15(14-16)23-20-18-12-5-6-13-19(18)27-21(24-20)22(25-26-27)31(28,29)17-10-3-2-4-11-17/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXLLGTVXWMXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyloxy)acetamide](/img/structure/B2764395.png)
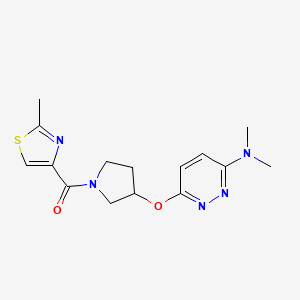
![N-(4-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2764397.png)
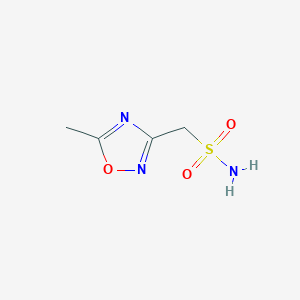
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)

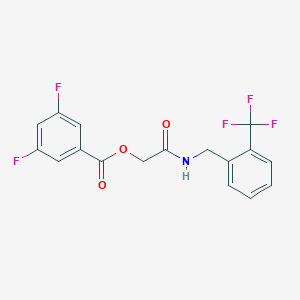
![(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2764407.png)
![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)
![1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide](/img/structure/B2764410.png)
![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)
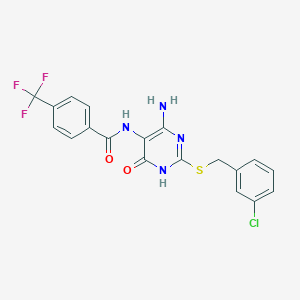
![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)
